molecular formula C14H12O3S B1324106 3-(2-Carboethoxybenzoyl)thiophene CAS No. 904633-30-3

3-(2-Carboethoxybenzoyl)thiophene

Cat. No. B1324106
CAS RN: 904633-30-3
M. Wt: 260.31 g/mol
InChI Key: RNDFBYVEETWXBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(2-Carboethoxybenzoyl)thiophene”, also known as CBTh, is a sulfur-containing heterocyclic compound. It has a molecular weight of 261.32 . The IUPAC name for this compound is ethyl 2-(1H-1lambda3-thiophene-3-carbonyl)benzoate .


Synthesis Analysis

The synthesis of thiophene derivatives like “3-(2-Carboethoxybenzoyl)thiophene” often involves heterocyclization of readily available S-containing alkyne substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one of the typical methods used to synthesize aminothiophene derivatives .


Molecular Structure Analysis

The InChI code for “3-(2-Carboethoxybenzoyl)thiophene” is 1S/C14H13O3S/c1-2-17-14(16)12-6-4-3-5-11(12)13(15)10-7-8-18-9-10/h3-9,18H,2H2,1H3 . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound “3-(2-Carboethoxybenzoyl)thiophene” has a molecular weight of 261.32 . It is recommended to be stored at a temperature between 2-8°C .

Scientific Research Applications

Dye-Sensitized Solar Cells (DSSCs)

Thieno[3,2-b]thiophene derivatives have been studied for their photophysical and electrochemical properties as photosensitizers in DSSCs. These compounds can absorb sunlight and convert it into electricity, making them valuable for solar energy applications .

Photocatalytic Applications

These compounds also show promise in photocatalytic applications , where they can be used to catalyze chemical reactions using light as an energy source .

Future Directions

Thiophene derivatives, including “3-(2-Carboethoxybenzoyl)thiophene”, have potential applications in scientific research and industry. They are particularly interesting for their potential in organic electronic materials and functional supramolecular chemistry .

properties

IUPAC Name

ethyl 2-(thiophene-3-carbonyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3S/c1-2-17-14(16)12-6-4-3-5-11(12)13(15)10-7-8-18-9-10/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNDFBYVEETWXBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C(=O)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40641830
Record name Ethyl 2-(thiophene-3-carbonyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Carboethoxybenzoyl)thiophene

CAS RN

904633-30-3
Record name Ethyl 2-(thiophene-3-carbonyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.